molecular formula C11H18N2O2 B1254017 (R)-N-(2 amino-2-oxoethyl)spiro(2,5)octane-1-carboxamide CAS No. 680618-97-7

(R)-N-(2 amino-2-oxoethyl)spiro(2,5)octane-1-carboxamide

Cat. No.: B1254017
CAS No.: 680618-97-7
M. Wt: 210.27 g/mol
InChI Key: DMJYXJWPUBEAHR-UHFFFAOYSA-N
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Description

(R)-N-(2 amino-2-oxoethyl)spiro(2,5)octane-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

680618-97-7

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)spiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C11H18N2O2/c12-9(14)7-13-10(15)8-6-11(8)4-2-1-3-5-11/h8H,1-7H2,(H2,12,14)(H,13,15)

InChI Key

DMJYXJWPUBEAHR-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC2C(=O)NCC(=O)N

Canonical SMILES

C1CCC2(CC1)CC2C(=O)NCC(=O)N

Synonyms

(R)-N-(2 amino-2-oxoethyl)spiro(2,5)octane-1-carboxamide
ABT-769

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 1B (420 g, 2.72 mol) and 1,1′-carbonyldiimidazole (530 g, 3.27 mol) were combined in ethyl acetate (8.9 Kg) at ambient temperature and stirred for 2 hours. The mixture was treated with water (50 mL) and 2-aminoacetamide hydrochloride (368 g, 3.27 mol, purchased from Aldrich), heated at 65° C. for 10 hours, allowed to cool to room temperature, diluted with H2O (4.9 Kg) and heptane (1.35 Kg), and cooled to 10° C. resulting in formation of a solid. The solid was collected by filtration and washed with a mixture of H2O (440 g) and ethyl acetate (350 g). The resulting wet cake was slurried with H2O (2.0 Kg), filtered (550 g heptane wash) and dried to afford the title compound. 1H NMR (d6-DMSO, 300 MHz) δ 8.10 (t, 1H), 7.21 (s, 1H), 6.95 (s, 1H), 3.62 (dq, 2H), 1.1-1.6 (m, 11H), 0.85 (dd, 1H), 0.61 (dd, 1H); 13C NMR (CDCl3, 100 MHz) δ 171.2, 170.8, 42.0, 36.9, 28.2, 26.7, 25.8, 25.2, 18.1; MS m/z 211 (M+H)+.
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
530 g
Type
reactant
Reaction Step Two
Quantity
8.9 kg
Type
solvent
Reaction Step Three
Quantity
1.35 kg
Type
reactant
Reaction Step Four
Name
Quantity
4.9 kg
Type
solvent
Reaction Step Four
Name
2-aminoacetamide hydrochloride
Quantity
368 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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